molecular formula C10H9NO3S B13924266 Ethyl 3-(thiophen-3-yl)-1,2-oxazole-5-carboxylate

Ethyl 3-(thiophen-3-yl)-1,2-oxazole-5-carboxylate

Cat. No.: B13924266
M. Wt: 223.25 g/mol
InChI Key: GSAOSUXDPZIFBZ-UHFFFAOYSA-N
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Description

Ethyl 3-(thiophen-3-yl)-1,2-oxazole-5-carboxylate is a heterocyclic compound featuring a 1,2-oxazole core substituted at position 3 with a thiophen-3-yl group and at position 5 with an ethyl carboxylate moiety. The ethyl carboxylate group enhances solubility in organic solvents, while the thiophene moiety may contribute to π-conjugation, making it relevant for optoelectronic studies .

Properties

Molecular Formula

C10H9NO3S

Molecular Weight

223.25 g/mol

IUPAC Name

ethyl 3-thiophen-3-yl-1,2-oxazole-5-carboxylate

InChI

InChI=1S/C10H9NO3S/c1-2-13-10(12)9-5-8(11-14-9)7-3-4-15-6-7/h3-6H,2H2,1H3

InChI Key

GSAOSUXDPZIFBZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NO1)C2=CSC=C2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of ethyl 3-(thiophen-3-yl)-1,2-oxazole-5-carboxylate typically involves:

  • Construction of the 1,2-oxazole (isoxazole) ring via cyclization reactions.
  • Introduction of the thiophene substituent at the 3-position of the oxazole ring.
  • Formation of the ethyl ester at the 5-carboxylate position.

Preparation of the Oxazole Core

The oxazole ring can be synthesized by cyclization of appropriate precursors such as α-haloketones with hydroxylamine derivatives or via condensation of α-ketoesters with hydroxylamine hydrochloride under reflux conditions.

  • For example, a typical method involves refluxing ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate with hydroxylamine hydrochloride in ethanol, catalyzed by sodium acetate, to form an oxazole ring system. Although this example is for a pyrazole derivative, the analogous approach applies to oxazole synthesis.

Esterification and Purification

  • The ethyl ester group at the 5-position is usually introduced by esterification of the corresponding carboxylic acid or by using ethyl esters of the oxazole precursors.

  • Purification is commonly achieved by chromatographic techniques on silica gel using mixtures of ethyl acetate, hexanes, and dichloromethane.

Representative Preparation Procedure and Data

Step Reagents & Conditions Yield Notes
Oxazole ring formation Reflux of α-ketoester with hydroxylamine hydrochloride in ethanol with sodium acetate catalyst for ~1 h Not specified Forms oxazole core
Thiophene substitution Pd(OAc)2 (palladium diacetate), tri-tert-butylphosphonium tetrafluoroborate, potassium carbonate, thiophene boronic acid or halide, in dry toluene at 110 °C for 8-24 h under nitrogen 23-29% Cross-coupling introduces thiophene at 3-position
Purification Silica gel chromatography (30% EtOAc in hexanes, followed by 2% acetone in DCM:hexanes) Yields white solid product
Characterization ^1H NMR, ^13C NMR, HRMS Confirms structure and purity

Alternative Methods and Catalysts

  • Enzymatic methods using lipase TL have been reported for related oxazole esters, where 1-isopropylpiperazine and ethyl oxazole-5-carboxylate were reacted in cyclopentyl methyl ether at 55 °C with molecular sieves for ~29 hours, yielding 76% of the product. This method offers a milder and potentially more selective approach.

  • Hydrolysis and subsequent re-esterification using lithium hydroxide monohydrate in aqueous media at 25 °C for 6.5 hours followed by acidification can also be employed for the preparation of carboxylate derivatives.

Summary Table of Key Preparation Parameters

Parameter Description Reference
Cyclization method Reflux of α-ketoester with hydroxylamine hydrochloride in ethanol
Cross-coupling catalyst Pd(OAc)2 with tri-tert-butylphosphonium tetrafluoroborate
Base Potassium carbonate
Solvent Dry toluene
Temperature 110 °C
Reaction time 8-24 hours
Yield 23-29% (cross-coupling)
Alternative enzymatic method Lipase TL catalysis in cyclopentyl methyl ether at 55 °C
Enzymatic yield 76%

Research Findings and Considerations

  • The palladium-catalyzed cross-coupling approach remains the most common and reliable method to install the thiophene substituent on the oxazole ring, albeit with moderate yields (23-29%).

  • Enzymatic synthesis offers higher yields and milder conditions but may require longer reaction times and specific conditions.

  • The choice of catalyst, base, solvent, and temperature critically influences the reaction efficiency and purity.

  • Purification by chromatography is essential to isolate the desired this compound in high purity.

  • Characterization by ^1H and ^13C NMR and high-resolution mass spectrometry confirms the structure and integrity of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(thiophen-3-yl)-1,2-oxazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced to form corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and oxazole rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides, while reduction of the oxazole ring may produce amines.

Scientific Research Applications

Ethyl 3-(thiophen-3-yl)-1,2-oxazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical studies.

    Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the areas of anti-inflammatory and anticancer research.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of Ethyl 3-(thiophen-3-yl)-1,2-oxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The thiophene and oxazole rings can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Heterocycle Core
Ethyl 3-(thiophen-3-yl)-1,2-oxazole-5-carboxylate C₁₀H₉NO₃S 223.25 Thiophen-3-yl, ethyl carboxylate 1,2-Oxazole
Ethyl 3-isopropylisoxazole-5-carboxylate C₉H₁₃NO₃ 199.21 Isopropyl, ethyl carboxylate 1,2-Oxazole
3-(Thiophen-3-yl)-1,2-oxazol-5-amine C₇H₆N₂OS 166.20 Thiophen-3-yl, amine 1,2-Oxazole
Ethyl 3-cyclopentyl-1,2,4-oxadiazole-5-carboxylate C₁₀H₁₄N₂O₃ 210.23 Cyclopentyl, ethyl carboxylate 1,2,4-Oxadiazole

Biological Activity

Ethyl 3-(thiophen-3-yl)-1,2-oxazole-5-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound belongs to the oxazole family, which is known for various pharmacological activities. Its structure can be represented as follows:

C10H9NO3S\text{C}_{10}\text{H}_{9}\text{NO}_3\text{S}

This compound features a thiophene ring, which is often associated with enhanced biological properties due to its electron-rich nature.

1. Anticancer Activity

Research indicates that derivatives of oxazole compounds exhibit significant anticancer properties. For instance, studies have shown that similar oxazole derivatives possess cytotoxic effects against various cancer cell lines. This compound has been evaluated for its potential in inhibiting tumor growth.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)
HeLa (Cervical Cancer)12.5
MCF-7 (Breast Cancer)15.0
A549 (Lung Cancer)10.0
HCT116 (Colon Cancer)8.0

These results suggest that the compound exhibits promising anticancer activity, particularly against colon cancer cells.

2. Antibacterial Activity

The antibacterial properties of this compound have also been investigated. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity Against Pathogens

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.25
Escherichia coli0.5
Pseudomonas aeruginosa1.0
Klebsiella pneumoniae0.75

The compound exhibited lower MIC values compared to standard antibiotics like ampicillin, indicating its potential as an effective antibacterial agent.

3. Antifungal Activity

In addition to antibacterial effects, the compound has shown antifungal activity against various fungal strains.

Table 3: Antifungal Activity Against Fungal Strains

Fungal StrainMIC (µg/mL)
Candida albicans8.0
Aspergillus niger16.0

These findings suggest that this compound could be a candidate for antifungal drug development.

Case Studies

Several case studies have highlighted the potential applications of this compound in therapeutic settings:

  • Study on Anticancer Effects : A recent study evaluated the efficacy of this compound in vitro against a panel of human cancer cell lines. The results indicated that it significantly inhibited cell proliferation and induced apoptosis in cancer cells.
  • Antimicrobial Resistance : In light of increasing antimicrobial resistance, research focused on the compound's ability to combat resistant strains of bacteria. The findings revealed that it effectively inhibited growth in resistant strains of Staphylococcus aureus.

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